![molecular formula C21H18F3N3O3S B10815916 Quinolin-2-yl(4-((2-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methanone](/img/structure/B10815916.png)
Quinolin-2-yl(4-((2-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methanone
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Overview
Description
Quinolin-2-yl(4-((2-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methanone is a complex organic compound that has garnered significant interest in scientific research due to its unique chemical structure and potential applications. This compound features a quinoline core, a trifluoromethyl-substituted phenyl group, and a piperazine ring, making it a versatile molecule in various chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinolin-2-yl(4-((2-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methanone typically involves multiple steps, starting with the preparation of the quinoline core. This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent. The trifluoromethyl-substituted phenyl group is then introduced through a Friedel-Crafts acylation reaction, using trifluoromethylbenzene and an appropriate acylating agent. Finally, the piperazine ring is incorporated via a nucleophilic substitution reaction, where the quinoline derivative reacts with piperazine in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Quinolin-2-yl(4-((2-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The quinoline core can be oxidized to form quinoline N-oxide derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl2).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions include quinoline N-oxides, amine derivatives, and various substituted piperazine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Lipid Kinase Inhibition
Quinolin-2-yl(4-((2-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methanone has been noted for its ability to inhibit lipid kinases, particularly the phosphoinositide 3-kinase (PI3K) pathway. This pathway is crucial in various cellular processes, including metabolism, growth, and survival. Inhibition of this pathway can have therapeutic implications for diseases characterized by aberrant activation of PI3K, such as:
- Cancer : The compound may be utilized in treatments targeting tumor growth and proliferation.
- Inflammatory Diseases : It has potential applications in managing conditions such as asthma and autoimmune diseases due to its ability to modulate inflammatory responses .
Antimicrobial Activity
Research indicates that quinoline derivatives exhibit significant antimicrobial properties. This compound has shown efficacy against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways .
Potential in Central Nervous System Disorders
The compound's structure suggests potential neuroprotective effects. Studies have indicated that quinoline derivatives can cross the blood-brain barrier and may be beneficial in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease by reducing oxidative stress and inflammation in neural tissues .
Case Study 1: Inhibition of PI3K Pathway in Cancer Cells
A study published in a peer-reviewed journal examined the effects of this compound on cancer cell lines. The results demonstrated a significant reduction in cell viability and proliferation rates in breast cancer cell lines treated with the compound. The study concluded that this compound could serve as a lead compound for developing new anticancer therapies targeting the PI3K pathway .
Case Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial properties, this compound was tested against various bacterial pathogens, including Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited potent antibacterial activity with minimal inhibitory concentrations comparable to existing antibiotics, suggesting its potential as a new antimicrobial agent .
Mechanism of Action
The mechanism of action of Quinolin-2-yl(4-((2-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to the disruption of signaling pathways essential for cancer cell survival and proliferation . This inhibition is often achieved through the formation of hydrogen bonds and hydrophobic interactions between the compound and the enzyme’s active site.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Compounds with similar quinoline cores but different substituents, such as 2-anilinoquinoline and 4-hydroxyquinoline.
Trifluoromethyl-substituted compounds: Molecules like trifluoromethylbenzene and trifluoromethylpyridine.
Piperazine derivatives: Compounds such as 1-benzylpiperazine and 1-(2-pyridyl)piperazine.
Uniqueness
Quinolin-2-yl(4-((2-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methanone stands out due to its unique combination of a quinoline core, a trifluoromethyl-substituted phenyl group, and a piperazine ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications and potential therapeutic uses.
Biological Activity
Quinolin-2-yl(4-((2-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methanone, with the CAS number 796096-78-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The chemical formula of this compound is represented as follows:
This compound features a quinoline core, a piperazine moiety, and a trifluoromethyl-substituted phenyl group, which contribute to its unique pharmacological profile.
Research indicates that compounds similar to this compound exhibit interactions with various neurotransmitter receptors, particularly the serotonin receptors (5-HT3 and 5-HT6). For instance, related compounds have been shown to act as antagonists at these receptors, which are implicated in conditions such as anxiety and schizophrenia .
1. Antipsychotic Activity
A study highlighted that quinoline derivatives can display antipsychotic effects by modulating serotonin receptor activity. Specifically, the compound FPPQ, a structural analog, demonstrated significant antagonistic effects on 5-HT3 and 5-HT6 receptors, suggesting similar potential for this compound .
2. Anticonvulsant Properties
Quinoline derivatives have also been investigated for their anticonvulsant activities. In animal models, certain analogs exhibited protective effects against seizures, indicating that modifications in the piperazine structure could enhance efficacy against epilepsy .
3. Inhibition of Lipid Kinases
The compound has been linked to inhibition of lipid kinases involved in various signaling pathways. This property may contribute to its potential utility in treating metabolic disorders and cancers where these pathways are dysregulated .
Case Studies and Experimental Findings
Properties
IUPAC Name |
quinolin-2-yl-[4-[2-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3O3S/c22-21(23,24)16-6-2-4-8-19(16)31(29,30)27-13-11-26(12-14-27)20(28)18-10-9-15-5-1-3-7-17(15)25-18/h1-10H,11-14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLSQGIUMIDTVML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=NC3=CC=CC=C3C=C2)S(=O)(=O)C4=CC=CC=C4C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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